Hydrolytic Stability vs. Methyl and Ethyl Esters
The tert-butyl ester group of tert-butyl (2R)-2-amino-3-sulfanylpropanoate provides quantifiably greater stability against premature hydrolysis during peptide chain elongation compared to smaller alkyl esters. Under standard peptide coupling conditions, the relative rate of acid-catalyzed hydrolysis for a methyl ester is approximately 100-200 times faster than for a tert-butyl ester [1]. This difference is critical for maintaining the integrity of the C-terminal protecting group throughout multi-step solid-phase peptide synthesis (SPPS) [1].
| Evidence Dimension | Relative rate of acid-catalyzed ester hydrolysis |
|---|---|
| Target Compound Data | tert-butyl ester: ~1 (baseline) |
| Comparator Or Baseline | Methyl ester: ~100-200 |
| Quantified Difference | 100-200x greater stability for tert-butyl ester |
| Conditions | General peptide synthesis conditions (class-level kinetic data for ester hydrolysis) |
Why This Matters
This quantifiable stability difference dictates the choice of tert-butyl protection for synthetic routes requiring multiple coupling steps without C-terminal deprotection, reducing overall yield loss and simplifying purification.
- [1] Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. (Chapter 5: Protection for the Carboxyl Group, pp. 533-646). View Source
